molecular formula C8H7ClF3N3 B1369455 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride CAS No. 1185303-39-2

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

Cat. No.: B1369455
CAS No.: 1185303-39-2
M. Wt: 237.61 g/mol
InChI Key: CELIWBMVPASHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride typically involves the following steps:

Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride can be compared with other similar compounds, such as:

    2-Trifluoromethyl-1H-benzoimidazole: Lacks the amine group, resulting in different reactivity and applications.

    3-Trifluoromethyl-1H-benzoimidazole: Positional isomer with different chemical properties and uses.

    2-Trifluoromethyl-4H-benzoimidazole: Another positional isomer with unique characteristics.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELIWBMVPASHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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